
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the indole ring, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with suitable reagents to form the indole core. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole ring . The specific substituents (chlorine, fluorine, and methyl groups) are introduced through various halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes halogenation, alkylation, and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-Chloro-5-fluoro-1,6-dimethyl-1H-indole-2-carboxylate: Similar structure with an additional methyl group.
Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, fluorine, and methyl groups in specific positions on the indole ring makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H9ClFNO2 |
|---|---|
Molekulargewicht |
241.64 g/mol |
IUPAC-Name |
methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9ClFNO2/c1-5-3-7-6(9(12)10(5)13)4-8(14-7)11(15)16-2/h3-4,14H,1-2H3 |
InChI-Schlüssel |
AWCCPWHYHQZYQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


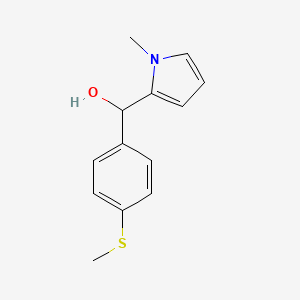
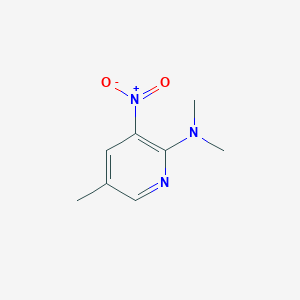


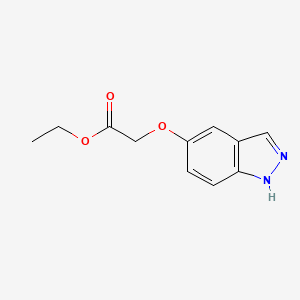
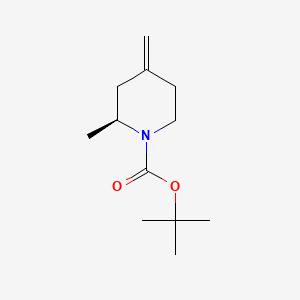
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
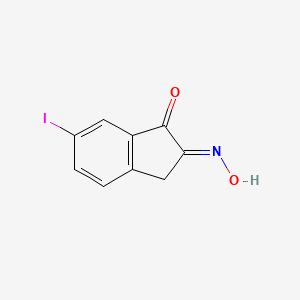
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)

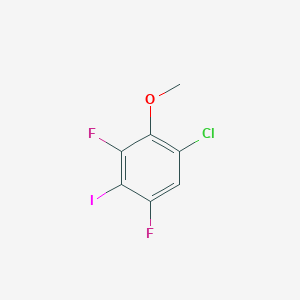
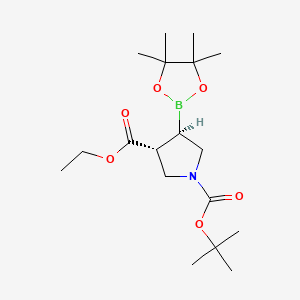
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
